

optimizing YM-155 hydrochloride concentration for apoptosis

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Compound of Interest

Compound Name: YM-155 hydrochloride

CAS No.: 355406-09-6

Cat. No.: B1602956

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YM-155 Hydrochloride Optimization Support Center

Technical Guide ID: YM-OPT-2024 | Status: Operational

Welcome to the Technical Support Center for YM-155 (Sepantronium) Hydrochloride. This guide is designed for researchers observing inconsistent apoptotic induction or seeking to fine-tune IC50 values in oncology cell lines. Unlike general small molecules, YM-155 functions as a transcriptional suppressant of Survivin (BIRC5), not a direct enzyme inhibitor. This distinction dictates specific requirements for incubation time and concentration windows.

Module 1: Compound Preparation & Stability

Objective: Prevent hydrolytic degradation and ensure consistent molarity.

Solubilization Protocol

YM-155 HCl is hygroscopic. Improper storage leads to concentration drift, the #1 cause of reproducibility failure.

- Solvent: Dimethyl Sulfoxide (DMSO), anhydrous ($\geq 99.9\%$).
- Stock Concentration: Prepare a 10 mM master stock.
 - Calculation: Check the specific Molecular Weight (MW) on your vial.
 - Note: YM-155 is often supplied as Sepantronium Bromide (MW ~ 443.3 g/mol). If using the Hydrochloride salt, the MW will differ (typically lighter). Do not use a generic MW.
- Storage: Aliquot into single-use volumes (e.g., 20 L) to avoid freeze-thaw cycles. Store at -80°C (preferred) or -20°C .

The "Vehicle Control" Rule

YM-155 is potent in the nanomolar (nM) range.

- Critical Threshold: Ensure final DMSO concentration in culture media is $< 0.1\%$.
- Best Practice: Use serial dilutions in culture media (intermediate stocks) rather than pipetting DMSO directly into the well.

Module 2: Dose Optimization & IC50 Targeting

Objective: Determine the therapeutic window where Survivin is suppressed without inducing non-specific necrosis.

Known Sensitivity Profiles (Reference Data)

Use these values as starting points for your titration curves.

Cell Line	Tissue Origin	Sensitivity	Typical IC50 (48h)	Mechanism Note
PC-3	Prostate	High	0.5 – 5 nM	p53-independent apoptosis
MCF-7	Breast	Moderate	2.0 – 10 nM	Estrogen receptor positive
A549	Lung (NSCLC)	Variable	10 – 50 nM	Often requires 72h for full effect
U251	Glioblastoma	Resistant	> 100 nM	High efflux pump activity

Titration Protocol (Step-by-Step)

Do not screen 1

M immediately. High doses (>100 nM) cause DNA damage and off-target toxicity, masking the specific Survivin-suppression mechanism.

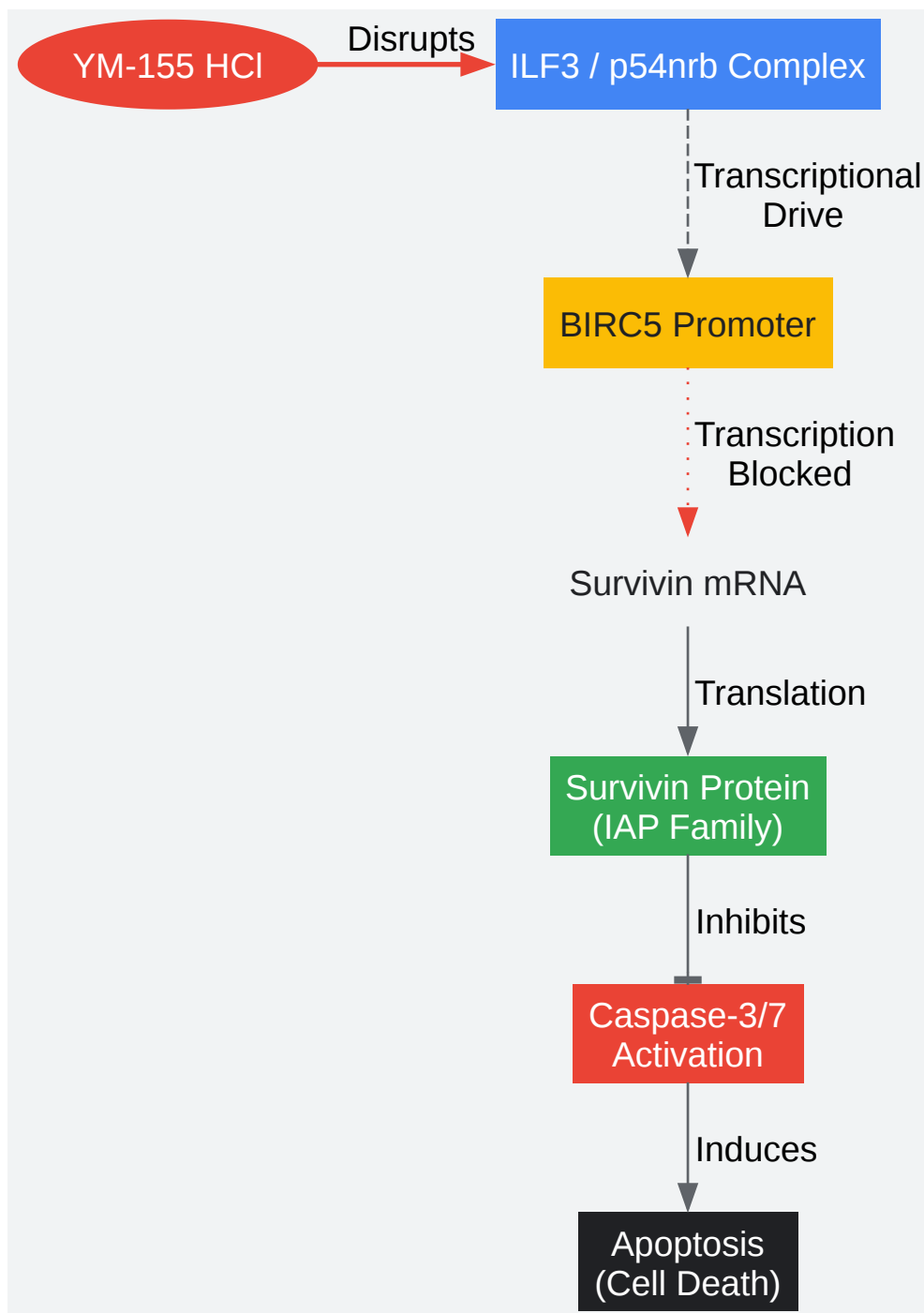
- Seed Cells: 3,000–5,000 cells/well (96-well plate). Allow 24h attachment.
- Treatment Grid:
 - Low Range: 0.1, 0.5, 1, 5, 10 nM
 - High Range: 20, 50, 100, 500 nM
- Duration: 48 hours is the "Gold Standard" for YM-155.
 - Why? YM-155 inhibits transcription.^[1] Existing Survivin protein has a half-life (~30 mins to hours). You must wait for the protein pool to deplete before apoptosis triggers.

Module 3: Mechanism of Action & Validation

Objective: Confirm that cell death is driven by Survivin loss, not general toxicity.

The Signaling Pathway

YM-155 disrupts the ILF3/p54nrb complex at the BIRC5 promoter.



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Figure 1: Mechanism of Action. YM-155 inhibits the transcription factor complex (ILF3) required for Survivin expression, releasing the "brakes" on Caspase-3/7.[2][3]

Validation Workflow

To prove specificity, you must correlate phenotype (death) with biomarker (Survivin loss).

- Western Blot (24h post-treatment):
 - Target: Survivin (16.5 kDa).
 - Control: Actin/GAPDH.
 - Success Criteria: >50% reduction in Survivin band intensity before massive cell death occurs.
- Apoptosis Assay (48h post-treatment):
 - Method: Annexin V / Propidium Iodide (Flow Cytometry).
 - Marker: Cleaved PARP (89 kDa) via Blot.

Module 4: Troubleshooting & FAQ

Direct solutions to common experimental failures.

Q1: I see cell death, but Survivin levels are unchanged on my Western Blot.

Diagnosis: You are likely overdosing (using >100 nM) or harvesting too late.

- The Fix: Lower the dose to <20 nM and harvest at 12h or 24h. At high doses, YM-155 acts as a DNA intercalator or induces ROS, causing necrosis independent of Survivin. You missed the specific suppression window.

Q2: My IC50 is 10x higher than the literature (e.g., 100 nM for PC-3).

Diagnosis: Drug degradation or cell density issues.

- The Fix:

- Did you use an old aqueous stock? Remake stock in DMSO.
- Are cells 100% confluent? Survivin is a mitotic protein; it is expressed highest in dividing cells. If cells are over-confluent (G0 arrest), Survivin levels drop naturally, making them less sensitive to YM-155. Treat at 50-60% confluence.

Q3: Can I use MTT/CCK-8 assays?

Advice: Use with caution.

- Reasoning: Metabolic assays (MTT) measure mitochondrial activity. YM-155 can induce mitochondrial depolarization/ROS before cell death. This may skew results.
- Better Alternative: CellTiter-Glo (ATP) or direct Annexin V staining.

Q4: Why do I see a "smear" instead of a clean DNA ladder?

Diagnosis: Necrosis dominates over apoptosis.

- The Fix: This indicates the concentration is too high or the solvent (DMSO) is toxic. Reduce concentration and ensure DMSO <0.1%.

References

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